![molecular formula C14H15N3O B14296227 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile CAS No. 114136-96-8](/img/structure/B14296227.png)
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce amines .
Scientific Research Applications
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile apart from these compounds is its unique combination of the imidazole ring with the methoxypropanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
114136-96-8 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-[(5-methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile |
InChI |
InChI=1S/C14H15N3O/c1-11-13(10-18-9-5-8-15)17-14(16-11)12-6-3-2-4-7-12/h2-4,6-7H,5,9-10H2,1H3,(H,16,17) |
InChI Key |
XJGFFTJJGZLHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)COCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



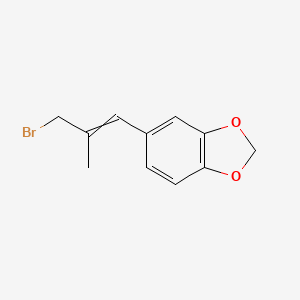
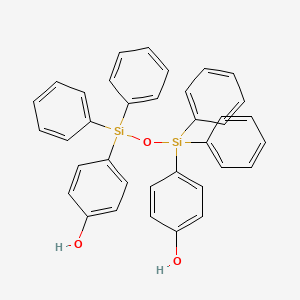
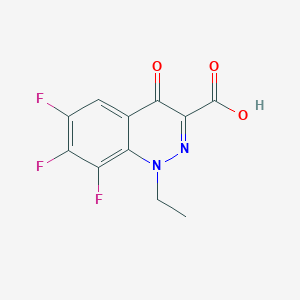
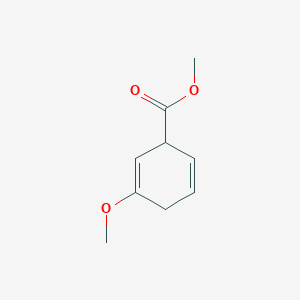
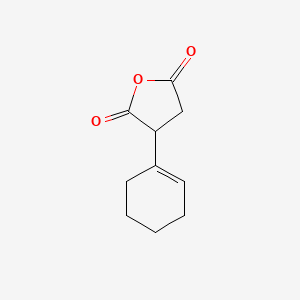

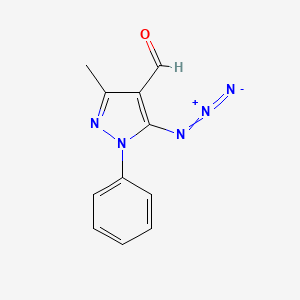

![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

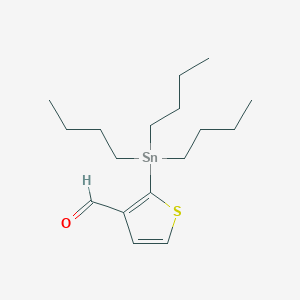
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
